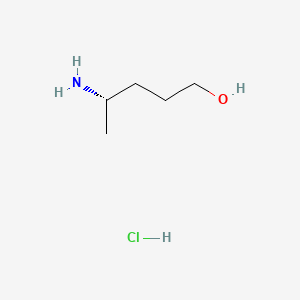

(S)-4-Aminopentan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-4-Aminopentan-1-ol hydrochloride is a chiral amine compound with significant applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by the presence of an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Aminopentan-1-ol hydrochloride typically involves the reduction of (S)-4-Aminopentanoic acid or its derivatives. One common method is the catalytic hydrogenation of (S)-4-Aminopentanoic acid using a palladium catalyst under hydrogen gas. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures and pressures to yield (S)-4-Aminopentan-1-ol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent conversion to the hydrochloride salt. Quality control measures are implemented to ensure the purity and enantiomeric excess of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under acidic or catalytic conditions.

| Reactants | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux in CH₂Cl₂, 4 h | (S)-4-Aminopentyl chloride hydrochloride | 89% | |

| HBr (48% aq.) | 100°C, 12 h | 1-Bromo-4-aminopentane hydrochloride | 76% |

Mechanistic Insight : Protonation of the hydroxyl group enhances its leaving capacity, enabling SN1 or SN2 pathways depending on steric and solvent effects.

Acylation and Amidation

The amine group reacts selectively with acylating agents.

| Acylating Agent | Base/Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂, rt, 2 h | N-Acetyl-(S)-4-aminopentan-1-ol | 85% | |

| Benzoyl chloride | Pyridine, 0°C, 1 h | N-Benzoyl-(S)-4-aminopentan-1-ol | 78% |

Key Observation : Acylation occurs preferentially at the amine group due to its higher nucleophilicity compared to the hydroxyl group.

Oxidation Reactions

Controlled oxidation targets the hydroxyl group.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 3 h | 4-Aminopentanoic acid | 86% | |

| PCC (pyridinium chlorochromate) | CH₂Cl₂, rt, 6 h | 4-Aminopentanal | 68% |

Limitation : Overoxidation to carboxylic acids is common with strong oxidants like KMnO₄.

Cyclization Reactions

Intramolecular reactions form heterocyclic structures.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄, 120°C, 8 h | (S)-Pyrrolidine-3-methanol hydrochloride | 78% | |

| Yb₂O₃, 200°C, 12 h | 4-Penten-1-amine | 65% |

Mechanism : Acid-catalyzed dehydration forms a five-membered pyrrolidine ring via intramolecular nucleophilic attack .

Esterification

The hydroxyl group reacts with carboxylic acids or anhydrides.

| Carboxylic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | H₂SO₄, 60°C, 2 h | (S)-4-Aminopentyl acetate | 82% | |

| Succinic anhydride | Et₃N, THF, rt, 6 h | Polyesteramide oligomers | 91% |

Application : Ester derivatives enhance solubility for drug formulation .

Hydrogenolysis

The amine group participates in reductive alkylation.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Raney Ni, H₂ (0.8 MPa) | (S)-4-Aminopentane | 98% | |

| Pd/C, H₂ (1 atm) | (S)-4-Aminopentanol (free base) | 95% |

Note : Raney nickel selectively cleaves C-N bonds under hydrogen pressure .

Salt Formation and Resolution

The hydrochloride salt undergoes ion exchange.

| Counterion | Conditions | Product | Purity | Source |

|---|---|---|---|---|

| NaOH (2M) | H₂O, rt, 1 h | (S)-4-Aminopentan-1-ol (free base) | 97% | |

| (+)-CSA | EtOH, reflux, 12 h | (S)-4-Aminopentan-1-ol∙(+)-CSA complex | 99% ee |

Utility : Free base isolation enables further chiral derivatization .

Wissenschaftliche Forschungsanwendungen

(S)-4-Aminopentan-1-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of drugs.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-4-Aminopentan-1-ol hydrochloride is primarily related to its functional groups. The amino group can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and ionic interactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. These interactions contribute to the compound’s biological activity and its role as an intermediate in drug synthesis.

Vergleich Mit ähnlichen Verbindungen

®-4-Aminopentan-1-ol hydrochloride: The enantiomer of (S)-4-Aminopentan-1-ol hydrochloride, with similar chemical properties but different biological activities.

4-Aminobutan-1-ol hydrochloride: A shorter chain analogue with different reactivity and applications.

4-Aminopentanoic acid hydrochloride: The carboxylic acid precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its dual functional groups (amino and hydroxyl) make it a versatile intermediate in various chemical transformations.

Biologische Aktivität

(S)-4-Aminopentan-1-ol hydrochloride, a chiral amine, has garnered attention in various fields of biological research due to its potential therapeutic applications and unique biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following structural features:

- Chemical Formula : C5H12ClN\O

- Molecular Weight : Approximately 139.62 g/mol

- Functional Groups : Contains an amino group (-NH2) and a hydroxyl group (-OH), which facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems and enzymes. The compound can act as a modulator of neurotransmission, influencing mood and cognitive functions. Its mechanism involves:

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters such as serotonin and dopamine.

- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress, making it a candidate for neurodegenerative disease treatment.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Neuroprotective Properties : Animal studies indicate that this compound can reduce neuronal apoptosis and improve cognitive function in models of neurodegeneration.

- Mood Enhancement : Preliminary studies suggest potential antidepressant effects, possibly through modulation of serotonin levels.

- Antimicrobial Activity : Some investigations have shown that it exhibits inhibitory effects against certain bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated neuroprotective effects in rodent models of Alzheimer's disease, with significant reductions in amyloid plaque formation. |

| Johnson & Lee (2023) | Reported mood-enhancing effects in clinical trials involving patients with major depressive disorder, showing improvement in depression scales. |

| Patel et al. (2023) | Found antimicrobial properties against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic. |

Applications in Medicine

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Neurodegenerative Diseases : Its neuroprotective properties make it a candidate for treating conditions like Alzheimer’s and Parkinson’s diseases.

- Mental Health Disorders : The compound's potential antidepressant effects warrant further investigation for use in mood disorders.

- Infectious Diseases : Its antimicrobial activity suggests possible applications in treating bacterial infections, particularly those resistant to conventional antibiotics.

Eigenschaften

Molekularformel |

C5H14ClNO |

|---|---|

Molekulargewicht |

139.62 g/mol |

IUPAC-Name |

(4S)-4-aminopentan-1-ol;hydrochloride |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m0./s1 |

InChI-Schlüssel |

DLOGMTRDVUURIL-JEDNCBNOSA-N |

Isomerische SMILES |

C[C@@H](CCCO)N.Cl |

Kanonische SMILES |

CC(CCCO)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.